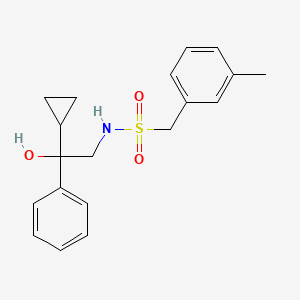

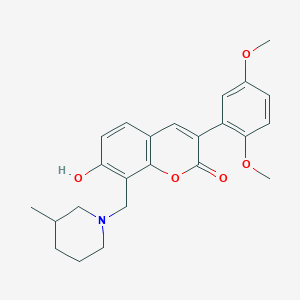

![molecular formula C17H17N3O2S2 B2629041 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897477-21-3](/img/structure/B2629041.png)

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques, including IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Anticancer Properties

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: has been investigated for its potential as an anticancer agent. Benzothiazole derivatives, like this compound, often exhibit cytotoxic effects on cancer cells . Researchers explore its mechanism of action and evaluate its efficacy against specific cancer types.

Anti-Inflammatory Activity

As a derivative of flurbiprofen, this compound inherits anti-inflammatory properties. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis. Investigating the anti-inflammatory potential of this derivative could lead to novel therapeutic options .

Antibacterial Applications

Benzothiazole compounds have shown promise as antibacterial agents. Researchers study their effects against bacterial pathogens, aiming to develop new antibiotics. Evaluating the antibacterial activity of this derivative could contribute to combating drug-resistant bacteria .

Anticonvulsant Potential

Benzothiazoles have been explored for their anticonvulsant properties. Investigating whether this compound exhibits anticonvulsant effects could provide insights into managing epilepsy and related disorders .

Antidiabetic Research

Given the diverse properties of benzothiazoles, researchers investigate their potential in managing diabetes. This derivative might impact glucose regulation or insulin sensitivity, making it relevant for antidiabetic studies .

Synthetic Applications

The synthesis of C2-substituted benzothiazoles is an area of interest. These compounds serve as building blocks for various drugs. Understanding the synthetic pathways involving this derivative contributes to drug development .

Mecanismo De Acción

Target of action

Some compounds containing benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of action

These compounds might interact with their targets (dopamine and serotonin receptors) and modulate their activity, leading to their antipsychotic effects .

Biochemical pathways

Dopamine and serotonin pathways could be involved given the reported activity of similar compounds .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of action

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDYJRAPGZHUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

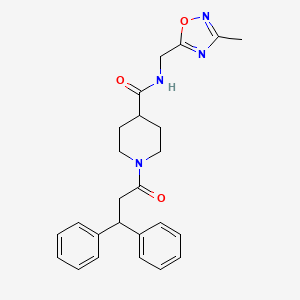

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)

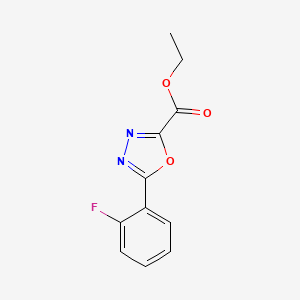

![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)

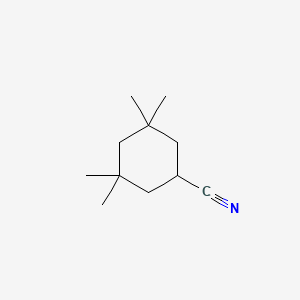

![N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2628963.png)

![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)

![2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628969.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2628972.png)